Creatine riboside

Overview

Description

Creatine riboside (CR) is a novel metabolite identified in cancer metabolism, serving as a urinary diagnostic biomarker for lung and liver cancer. It is positively correlated with tumor presence, indicating its derivation from human lung and liver cancers. CR, alongside its analog creatinine riboside (CNR), and their precursors, creatine and creatinine, have been quantified in cancer diagnostics using advanced methods like ultra-pressure liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS), highlighting its significance in the context of cancer detection and monitoring (Patel et al., 2020).

Synthesis Analysis

The synthesis of CR in the body involves intricate biochemical pathways. Creatine synthesis, a closely related process, requires amino acids such as glycine, arginine, and methionine, with enzymes including AGAT (L-arginine:glycine amidinotransferase) and GAMT (guanidinoacetate methyltransferase) playing crucial roles. This process signifies a major metabolic pathway, deeply intertwined with the metabolism of its constituent amino acids and methylation processes (Brosnan et al., 2011).

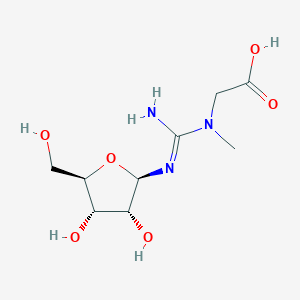

Molecular Structure Analysis

The molecular structure of CR is closely linked to its function and biochemical properties. While specific studies detailing the molecular structure of CR were not identified, related compounds like creatine have been extensively studied. The structure of creatine and its derivatives is fundamental to their role as energy buffers in muscle tissue, with the creatine phosphate system playing a critical role in ATP regeneration (Wyss & Kaddurah-Daouk, 2000).

Chemical Reactions and Properties

CR's chemical properties, particularly its reactions and interactions, are pivotal in understanding its role as a cancer biomarker. Its synthesis and breakdown involve complex biochemical reactions that reflect on its metabolic significance and diagnostic utility in cancer. The chemical nature of CR, like its analogs and precursors, underscores its function in energy metabolism and disease diagnosis (Joncquel-Chevalier Curt et al., 2015).

Physical Properties Analysis

The physical properties of CR, such as solubility, stability, and chromatographic behavior, are crucial for its detection and quantification in biological samples. The development of sensitive and precise methods like UPLC-ESI-MS/MS for its quantification reflects the importance of understanding these properties for clinical and diagnostic applications (Patel et al., 2020).

Scientific Research Applications

Cancer Metabolite Biomarker : CR is a novel metabolite in cancer metabolism and is a diagnostic biomarker for lung and liver cancer risk and prognosis. The levels of CR are positively correlated with tumor presence in both urine and tumor samples, indicating its derivation from human lung and liver cancers. A precise and sensitive method for quantifying CR, along with creatinine riboside (CNR), and their precursors creatine and creatinine, has been developed for use in cancer diagnosis and in monitoring cancer therapy efficacy and recurrence (Patel et al., 2020).

Associated with Arginine Auxotrophy in Cancer Cells : CR is identified as a urinary metabolite associated with risk and prognosis in lung and liver cancer. It is a cancer cell–derived metabolite and its high levels in patients are linked with a metabolic phenotype associated with reduced immune infiltration and rapid cancer cell proliferation. CR-high cancer cells exhibit arginine auxotrophy, revealing a metabolic vulnerability that might be therapeutically exploited (Parker et al., 2022).

Urinary Metabolomic Profiling for Lung Cancer : CR, along with N-acetylneuraminic acid (NANA), are robust urinary clinical metabolomic markers associated with early lung cancer diagnosis and prognosis. Both metabolites are significantly enriched in tumor tissue, revealing their direct association with tumor metabolism (Mathé et al., 2014).

Mechanism of Action

Target of Action

Creatine riboside (CR) primarily targets the creatine kinase enzyme, which is found in various tissues, including the skeletal muscle, heart, and brain . This enzyme plays a crucial role in energy metabolism by catalyzing the reversible transfer of a phosphoryl group from ATP to creatine .

Mode of Action

In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate. This reaction is catalyzed by creatine kinase, resulting in phosphocreatine (PCr) . Phosphocreatine binds with adenosine diphosphate to convert it back to ATP, an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

Biochemical Pathways

This compound is involved in the creatine kinase–phosphocreatine circuit , also known as the phosphocreatine shuttle . This system mediates the stoichiometric (1:1) transphosphorylation of phosphate from mitochondrial or glycolytic ATP to phosphocreatine, which is then used by creatine kinase to maintain high local ATP:ADP ratios .

Pharmacokinetics

It is known that intracellular creatine can be enzymatically phosphorylated to phosphocreatine or spontaneously and passively cyclized to creatinine and excreted .

Result of Action

The action of this compound results in the production of phosphocreatine, a major energy storage form in the body . This supports rapid cell proliferation, driving aggressive tumor growth . Moreover, CR high cancer cells were found to be auxotrophic for arginine, revealing a metabolic vulnerability that may be therapeutically exploited .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, dysregulation of the mitochondrial urea cycle and a nucleotide imbalance were associated with high CR levels and indicators of a poor prognosis . This metabolic phenotype was associated with reduced immune infiltration .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[[(E)-N'-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamimidoyl]-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O6/c1-12(2-5(14)15)9(10)11-8-7(17)6(16)4(3-13)18-8/h4,6-8,13,16-17H,2-3H2,1H3,(H2,10,11)(H,14,15)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJFEKXALPJEGN-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=NC1C(C(C(O1)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)O)/C(=N/[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312105 | |

| Record name | β-D-Ribofuranosylcreatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1616693-92-5 | |

| Record name | β-D-Ribofuranosylcreatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616693-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Ribofuranosylcreatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Creatine riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-[3-(Dimethylamino)propylamino]-12-(furan-3-ylmethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one](/img/structure/B1192429.png)

![3-[2-(4-Bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B1192434.png)

![N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1192442.png)